molecular formula C7H14N2 B12945853 (s)-1-Cyclopropylpyrrolidin-3-amine

(s)-1-Cyclopropylpyrrolidin-3-amine

Cat. No.: B12945853
M. Wt: 126.20 g/mol
InChI Key: PISMTKYGUDKXTE-LURJTMIESA-N
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Description

(s)-1-Cyclopropylpyrrolidin-3-amine is a chiral amine compound with a cyclopropyl group attached to the pyrrolidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (s)-1-Cyclopropylpyrrolidin-3-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the Gabriel synthesis, which involves the use of phthalimide and an alkyl halide, followed by hydrolysis to yield the desired amine . Another approach involves the reductive amination of cyclopropyl ketones with pyrrolidine derivatives under catalytic hydrogenation conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale catalytic processes, utilizing efficient and cost-effective catalysts to ensure high yield and purity. The choice of solvents, temperature, and pressure conditions are optimized to maximize production efficiency.

Chemical Reactions Analysis

Types of Reactions

(s)-1-Cyclopropylpyrrolidin-3-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Alkyl halides, nucleophiles such as hydroxide ions, and appropriate solvents.

Major Products

    Oxidation: Ketones, carboxylic acids.

    Reduction: Secondary amines, alcohols.

    Substitution: Various substituted amines and other derivatives.

Scientific Research Applications

(s)-1-Cyclopropylpyrrolidin-3-amine has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays and as a probe in studying enzyme mechanisms.

    Medicine: Explored for its potential therapeutic properties, including its use as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of fine chemicals and as an intermediate in

Properties

Molecular Formula

C7H14N2

Molecular Weight

126.20 g/mol

IUPAC Name

(3S)-1-cyclopropylpyrrolidin-3-amine

InChI

InChI=1S/C7H14N2/c8-6-3-4-9(5-6)7-1-2-7/h6-7H,1-5,8H2/t6-/m0/s1

InChI Key

PISMTKYGUDKXTE-LURJTMIESA-N

Isomeric SMILES

C1CN(C[C@H]1N)C2CC2

Canonical SMILES

C1CC1N2CCC(C2)N

Origin of Product

United States

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